molecular formula C14H21N3O B11340464 1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one

Cat. No.: B11340464
M. Wt: 247.34 g/mol
InChI Key: NXNRKTJBVLFWDU-UHFFFAOYSA-N
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Description

1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is a heterocyclic compound that features a piperazine ring substituted with a pyridine moiety and a propanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one typically involves multi-step procedures. One common method includes the reaction of 2-(pyridin-2-yl)ethylamine with 1-chloropropan-1-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Piperazin-1-yl)ethan-1-ol
  • 1-(2-Pyrimidyl)piperazine
  • 1-(4-Benzyl-piperazin-1-yl)-3-carbazol-9-yl-propan-2-ol

Uniqueness

1-{4-[2-(Pyridin-2-yl)ethyl]piperazin-1-yl}propan-1-one is unique due to its specific combination of a pyridine moiety and a piperazine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

1-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C14H21N3O/c1-2-14(18)17-11-9-16(10-12-17)8-6-13-5-3-4-7-15-13/h3-5,7H,2,6,8-12H2,1H3

InChI Key

NXNRKTJBVLFWDU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)CCC2=CC=CC=N2

Origin of Product

United States

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